![molecular formula C7H5F2N3O2S B14295355 1-Azido-4-(difluoromethanesulfonyl)benzene CAS No. 112501-50-5](/img/structure/B14295355.png)
1-Azido-4-(difluoromethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-(difluoromethanesulfonyl)benzene is an organic compound characterized by the presence of an azido group (-N3) and a difluoromethanesulfonyl group (-SO2CF2H) attached to a benzene ring
Vorbereitungsmethoden
One common method is the diazotransfer reaction, where an amine precursor is converted to the corresponding azide using reagents such as imidazole-1-sulfonyl azide hydrochloride . This reaction is often carried out under mild conditions to ensure high yields and purity of the product.
Analyse Chemischer Reaktionen
1-Azido-4-(difluoromethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkenes or alkynes to form various heterocyclic compounds.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions and various reducing agents for reduction reactions. The major products formed from these reactions are typically triazoles and amines, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-(difluoromethanesulfonyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Azido-4-(difluoromethanesulfonyl)benzene primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrene intermediates . These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures. The difluoromethanesulfonyl group can also influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Azido-4-(difluoromethanesulfonyl)benzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group. This compound also undergoes similar reactions but may exhibit different reactivity and stability due to the electronic effects of the trifluoromethyl group.
1-Azido-4-methylbenzene: Contains a methyl group instead of a difluoromethanesulfonyl group. This compound is less reactive and is primarily used in different synthetic applications.
The uniqueness of this compound lies in the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
112501-50-5 |
---|---|
Molekularformel |
C7H5F2N3O2S |
Molekulargewicht |
233.20 g/mol |
IUPAC-Name |
1-azido-4-(difluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H5F2N3O2S/c8-7(9)15(13,14)6-3-1-5(2-4-6)11-12-10/h1-4,7H |
InChI-Schlüssel |
GVHAIEVCCSGWGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.